methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a nitro group at the 4-position, an ethyl group at the 1-position, and a carboxylate ester group at the 3-position
Scientific Research Applications
Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound can be used to study the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Pyrazole derivatives have shown promise as therapeutic agents for various diseases, and this compound can be used in drug discovery and development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate can be achieved through several methods. One common approach involves the condensation of 1-ethyl-3-methyl-4-nitropyrazole with ethyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and requires a base like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Nucleophilic Addition: The pyrazole ring can undergo nucleophilic addition reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Nucleophilic Addition: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Reduction: Methyl 1-ethyl-4-amino-1H-pyrazole-3-carboxylate.
Substitution: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Nucleophilic Addition: Various substituted pyrazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitro-1H-pyrazole-3-carboxylate: Similar structure but lacks the ethyl group at the 1-position.
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar structure but has a propyl group at the 3-position instead of an ethyl group.
Uniqueness
Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the ethyl group at the 1-position and the nitro group at the 4-position can affect its chemical properties and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 1-ethyl-4-nitropyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-9-4-5(10(12)13)6(8-9)7(11)14-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMLRVXGCCXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649465 | |
Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-30-1 | |
Record name | Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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